3-Trifluoromethylphenylpiperazine HCl

Serotonin Receptor Pharmacology Receptor Selectivity Profiling Arylpiperazine SAR

3-Trifluoromethylphenylpiperazine hydrochloride (TFMPP HCl) is the only phenylpiperazine that combines pure serotonergic release (EC50=121 nM) with a unique biphasic 5-HT1B binding profile (Kd=6 nM/273 nM) and negligible 5-HT3 affinity (IC50=2373 nM). Unlike mCPP, BZP, or quipazine, TFMPP does not engage dopamine or norepinephrine systems and avoids long-term 5-HT depletion seen with fenfluramine, making it indispensable for hypothesis-driven studies of serotonin receptor subpopulations, pure serotonergic behaviors, and chronic dosing paradigms.

Molecular Formula C11H13F3N2.HCl
Molecular Weight 266.69
Cat. No. B1164079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Trifluoromethylphenylpiperazine HCl
Molecular FormulaC11H13F3N2.HCl
Molecular Weight266.69
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Trifluoromethylphenylpiperazine HCl (TFMPP) Procurement Guide: Chemical Identity and Baseline Characteristics


3-Trifluoromethylphenylpiperazine hydrochloride (TFMPP HCl, CAS 16015-69-3) is a phenylpiperazine derivative that functions as a non-selective agonist at multiple serotonin (5-HT) receptor subtypes, with particularly notable affinity for 5-HT1B, 5-HT2C, and 5-HT1A receptors [1]. TFMPP also acts as a serotonin transporter (SERT) substrate, evoking serotonin release without affecting dopamine or norepinephrine systems [2]. The hydrochloride salt form (MW: 266.69 g/mol, LogP: ~3.31) is the standard research-grade material used in pharmacological studies . Unlike structurally related arylpiperazines, TFMPP exhibits negligible affinity for 5-HT3 receptors, which confers a distinctive receptor selectivity profile [3].

3-Trifluoromethylphenylpiperazine HCl: Why Generic Substitution with Other Arylpiperazines Compromises Experimental Outcomes


Substituting TFMPP with alternative arylpiperazines such as mCPP, BZP, or quipazine introduces substantial pharmacological divergence that fundamentally alters experimental outcomes. While these compounds share a piperazine core, their receptor selectivity profiles, functional efficacies, and off-target liabilities differ quantitatively. For example, mCPP exhibits high affinity for 5-HT3 receptors (IC50 = 61.4 nM) and acts as a 5-HT3 antagonist, whereas TFMPP shows negligible 5-HT3 binding (IC50 = 2,373 nM) and no functional activity at this site [1]. Similarly, BZP primarily releases dopamine (EC50 = 175 nM), while TFMPP selectively releases serotonin (EC50 = 121 nM) [2]. These disparities mean that in vivo behavioral outcomes, neurochemical readouts, and receptor-specific signaling responses cannot be reliably reproduced using in-class substitutes. Procurement decisions must therefore be guided by the specific quantitative evidence that follows [3].

3-Trifluoromethylphenylpiperazine HCl: Head-to-Head Quantitative Differentiation Against Key Arylpiperazine Comparators


Negligible 5-HT3 Receptor Affinity Distinguishes TFMPP from mCPP and Quipazine

In a direct comparative study of prototypic arylpiperazines, TFMPP exhibited negligible affinity for brain 5-HT3 receptors (IC50 = 2,373 nM) compared to mCPP (IC50 = 61.4 nM) and quipazine (IC50 = 4.4 nM). TFMPP neither activated nor inhibited cardiac 5-HT3 receptors, whereas mCPP acted as a potent antagonist and quipazine as an agonist/antagonist at these sites [1]. This 39-fold difference in 5-HT3 affinity between TFMPP and mCPP represents the most pronounced point of pharmacological differentiation within this class.

Serotonin Receptor Pharmacology Receptor Selectivity Profiling Arylpiperazine SAR

5-HT1B Receptor Heterogeneity Revealed by Biphasic Binding of TFMPP

TFMPP discriminates 5-HT1 binding sites with at least 30-fold selectivity for the 5-HT1B subtype over 5-HT1A. More notably, TFMPP reveals heterogeneity within the 5-HT1B population itself, displaying a biphasic binding profile with Kd = 6 nM for approximately two-thirds of 5-HT1B sites and Kd = 273 nM for the remaining one-third [1]. In contrast, the N-substituted derivative p-NH2-PE-TFMPP (LY 165163) shows 110-fold selectivity for 5-HT1A sites and does not discriminate 5-HT1B subpopulations [1]. This unique ability to parse 5-HT1B heterogeneity is not replicated by other phenylpiperazines.

5-HT1B Receptor Pharmacology Binding Site Heterogeneity Radioligand Binding

Selective Serotonin Release Without Dopamine or Norepinephrine Activity

In a direct comparative study of piperazine analogs using in vivo microdialysis in rat nucleus accumbens, TFMPP (3 and 10 mg/kg, i.v.) selectively elevated extracellular serotonin (5-HT) without affecting dopamine (DA) or norepinephrine levels [1]. By contrast, BZP was a selective releaser of dopamine (EC50 = 175 nM) with minimal 5-HT effects. In vitro synaptosomal release assays confirmed that TFMPP evokes 5-HT release with an EC50 = 121 nM [1]. The co-administration of BZP plus TFMPP produced combined 5-HT and DA elevations that mirrored MDMA, demonstrating the distinct monoaminergic signature of each compound [2].

Monoamine Transporter Pharmacology Neurochemical Release Profiling In Vivo Microdialysis

Absence of Long-Term Brain Serotonin Depletion Distinguishes TFMPP from Fenfluramine Analogs

A comparative study by FDA researchers evaluated the propensity of SERT substrates to induce long-term brain 5-HT depletion. Rats received repeated doses (6 mg/kg, i.p., four doses) of fenfluramine, d-fenfluramine, mCPP, or TFMPP. Two weeks after dosing, only animals exposed to fenfluramine and d-fenfluramine displayed significant depletion of brain 5-HT. TFMPP and mCPP did not cause long-term 5-HT depletion despite producing large, sustained elevations in extracellular 5-HT (>5-fold) during acute administration [1]. The differential neurotoxic potential correlated with SERT-mediated current magnitude, with d-fenfluramine inducing significantly greater inward currents (apparent Ki of fluoxetine for SERT: 4.3 nM) compared to TFMPP (8.7 nM) [1].

Serotonin Neurotoxicity SERT Substrate Pharmacology Long-Term Depletion

Discriminative Stimulus Properties Mediated Primarily by 5-HT1B Receptors

Rats trained to discriminate TFMPP (1.0 mg/kg, i.p.) from vehicle exhibit dose-dependent responding with an ED50 of 0.27 mg/kg [1]. The TFMPP discriminative stimulus is site-selective for 5-HT1B receptors, as demonstrated by full substitution with the 5-HT1B/2C agonist mCPP and lack of generalization to the 5-HT2 agonist DOI [1]. Notably, while TFMPP-trained rats generalize to MDMA, ethanol, and THBC, the transfer of discrimination is asymmetrical—animals trained to these other drugs do not recognize TFMPP, suggesting TFMPP produces a more specific interoceptive cue than other drugs of abuse [1]. In a separate study, TFMPP fully substituted in S(+)-MDMA-trained mice, whereas BZP, TFMPP, and mCPP all fully substituted [2].

Drug Discrimination Behavioral Pharmacology 5-HT1B Receptor Function

3-Trifluoromethylphenylpiperazine HCl: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation


5-HT1B Receptor Subtype Heterogeneity Studies

Investigators seeking to experimentally resolve and characterize 5-HT1B receptor subpopulations should procure TFMPP for its unique biphasic binding profile (Kd = 6 nM for ~67% of sites, Kd = 273 nM for ~33% of sites) [1]. This property, not replicated by other phenylpiperazines including p-NH2-PE-TFMPP (LY 165163) or mCPP, enables dissection of 5-HT1B binding site heterogeneity in native tissue preparations [1]. Applications include autoradiographic mapping of 5-HT1B subpopulations, pharmacological characterization of recombinant versus native receptors, and studies of 5-HT1B receptor regulation in disease states.

5-HT1/5-HT2 Receptor-Mediated Behavioral Pharmacology Without 5-HT3 Confounds

For behavioral studies requiring selective activation of 5-HT1 and 5-HT2 receptors without 5-HT3 receptor engagement, TFMPP is the preferred ligand due to its negligible 5-HT3 affinity (IC50 = 2,373 nM) compared to mCPP (IC50 = 61.4 nM) and quipazine (IC50 = 4.4 nM) [2]. This is particularly critical for drug discrimination studies (ED50 = 0.27 mg/kg for TFMPP-trained rats), locomotor activity assays, and head-twitch response evaluations, where 5-HT3 receptor activation or antagonism would introduce interpretational ambiguity [3].

Selective Serotonergic Activation in Neurochemical Release Studies

Researchers requiring a pharmacological tool that selectively releases serotonin without concomitant dopamine or norepinephrine release should select TFMPP (EC50 = 121 nM for 5-HT release) over BZP (selective DA releaser, EC50 = 175 nM) or mCPP (mixed profile) [4]. This selectivity has been validated in both in vitro synaptosomal release assays and in vivo microdialysis in rat nucleus accumbens [4]. Applications include studying pure serotonergic contributions to behavior, neuroendocrine function, and neuroplasticity without dopaminergic or noradrenergic confounds.

Chronic Dosing Paradigms Requiring Absence of Long-Term Serotonin Neurotoxicity

For studies involving repeated or chronic administration where long-term brain serotonin depletion must be avoided, TFMPP is the appropriate choice among SERT substrates. Unlike fenfluramine and d-fenfluramine, which cause significant 5-HT depletion at 2 weeks post-dosing, TFMPP does not produce long-term 5-HT deficits despite generating acute >5-fold elevations in extracellular 5-HT [5]. This property enables repeated-measures designs, chronic dosing studies, and translational investigations where irreversible serotonergic damage would compromise experimental validity or preclude subsequent analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Trifluoromethylphenylpiperazine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.